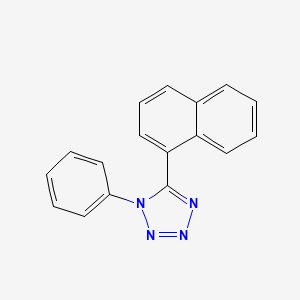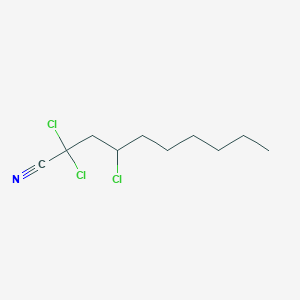
2,2,4-Trichlorodecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trichlorodecanenitrile is an organic compound with the molecular formula C10H16Cl3N It is a nitrile derivative characterized by the presence of three chlorine atoms attached to a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorodecanenitrile typically involves the chlorination of decanenitrile. One common method is the reaction of decanenitrile with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 4 positions of the decane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of decanenitrile and chlorine gas into a reactor, with precise control over reaction parameters to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trichlorodecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4-Trichlorodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trichlorodecanenitrile involves its interaction with molecular targets through its nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trichlorobutanenitrile: Similar structure but with a shorter carbon chain.
2,2,4-Trichloropentanitrile: Similar structure with a five-carbon chain.
2,2,4-Trichlorohexanenitrile: Similar structure with a six-carbon chain.
Uniqueness
2,2,4-Trichlorodecanenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility, reactivity, and potential applications. The presence of three chlorine atoms also imparts distinct reactivity patterns compared to other nitrile derivatives.
Propiedades
Número CAS |
13026-81-8 |
|---|---|
Fórmula molecular |
C10H16Cl3N |
Peso molecular |
256.6 g/mol |
Nombre IUPAC |
2,2,4-trichlorodecanenitrile |
InChI |
InChI=1S/C10H16Cl3N/c1-2-3-4-5-6-9(11)7-10(12,13)8-14/h9H,2-7H2,1H3 |
Clave InChI |
VUBHDHVXFRDKCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(C#N)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


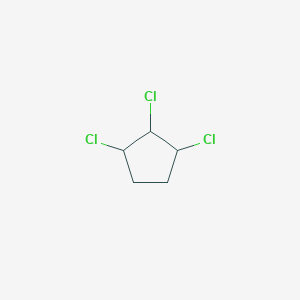
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
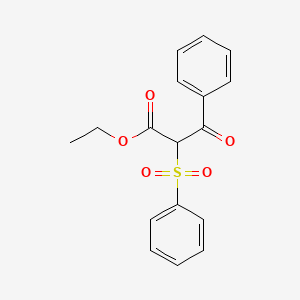
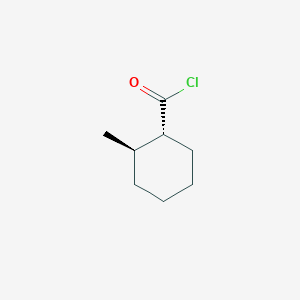
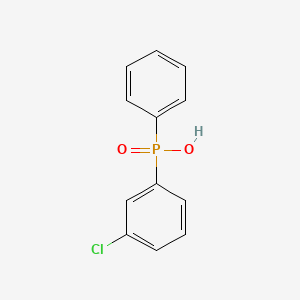
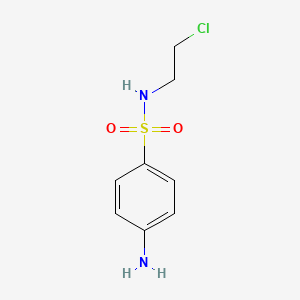

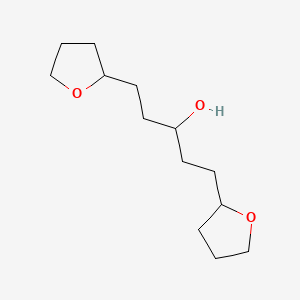
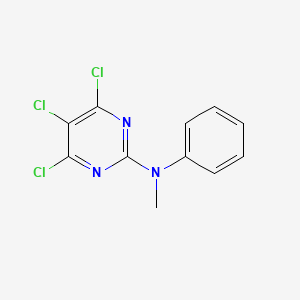

![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

